N,1-dibenzyl-4-piperidinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-dibenzylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJHAUJWZAZVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pivotal Role of Piperidinecarboxamide Scaffolds in Chemical Biology
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. nih.govnih.gov Its derivatives are integral to more than twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govpharmjournal.ru The versatility of the piperidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. thieme-connect.comresearchgate.netcolab.ws
The addition of a carboxamide group to the piperidine structure further enhances its significance. The piperidine-4-carboxamide moiety, in particular, has been identified as a promising scaffold for designing inhibitors of various enzymes. nih.gov For instance, it has been explored as a basis for developing inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov The ability of the carboxamide group to form hydrogen bonds and participate in various molecular interactions makes it a valuable component in the design of targeted therapeutic agents. The inherent properties of the piperidine ring, combined with the chemical reactivity of the carboxamide group, create a powerful platform for the synthesis of diverse compound libraries for drug discovery. nih.gov
A Glimpse into the Research History of N,1 Dibenzyl 4 Piperidinecarboxamide
While extensive research on N,1-dibenzyl-4-piperidinecarboxamide as a standalone compound is not widely documented in early literature, its structural components have a rich history in medicinal chemistry. Research into N-substituted piperidine (B6355638) derivatives has been ongoing for decades, with a notable focus on their potential as therapeutic agents. nih.gov For example, a 1967 study investigated the effects of substituted N1-benzyl-3-(N,N-diethylcarbamoyl)piperidines on cholinesterase systems. nih.gov
The synthesis of related compounds, such as N-benzyl-4-piperidinecarboxaldehyde, has been detailed in patent literature, where N-benzyl-4-piperidinecarboxamide is described as a key intermediate. google.com This synthesis typically involves the acylation of N-benzyl-4-piperidinecarboxylic acid. google.com The primary application highlighted for the resulting aldehyde is in the synthesis of Donepezil, a prominent drug used for the treatment of Alzheimer's disease. google.com This historical context underscores the foundational role of the N-benzylpiperidine core in the development of neurologically active compounds.
The Current Research Landscape and Future Horizons
Established Synthetic Routes for 4-Piperidinecarboxamide Derivatives
The synthesis of 4-piperidinecarboxamide derivatives, including the specific target this compound, relies on a combination of fundamental organic reactions. These established methods focus on the sequential construction of the molecule, including the formation of the amide bond, the introduction of substituents on the nitrogen atoms, and the creation of the piperidine ring itself.
Amidation and Related Coupling Reactions for Carboxamide Moiety Formation
The formation of the carboxamide group at the C4 position of the piperidine ring is a critical step. This is typically achieved through standard amidation reactions. A common strategy involves the activation of a carboxylic acid, such as 4-piperidinecarboxylic acid, followed by reaction with an amine.
One widely used method is the Schotten-Baumann reaction, where an acyl chloride is reacted with an amine in the presence of a base. nih.gov Alternatively, the carboxylic acid can be coupled directly with an amine using various coupling agents developed extensively in peptide chemistry. nih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium or phosphonium (B103445) salts such as HATU and PyBOP are effective for this transformation. nih.govrsc.org These methods generally proceed under mild conditions and provide high yields. nih.gov For instance, the synthesis of N-benzyl-4-piperidinecarboxamide can be accomplished by acylating N-benzyl-4-piperidinecarboxylic acid. google.com
A variety of catalysts, including boronic acids, have been developed to facilitate direct amidation between carboxylic acids and amines at room temperature, offering a greener alternative to traditional methods. nih.gov
Alkylation Strategies for N-Benzyl and N-Dibenzyl Substitutions
The introduction of benzyl (B1604629) groups onto the nitrogen atoms of the piperidine ring and the carboxamide moiety is typically accomplished through N-alkylation reactions. For the piperidine nitrogen, this involves reacting a piperidine derivative with a benzyl halide, such as benzyl chloride or benzyl bromide. nih.govwikipedia.org The reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. wikipedia.orgrsc.org
A Chinese patent describes the synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester through the alkylation of 4-piperidinecarboxylic acid methyl ester hydrochloride. google.com This intermediate can then be converted to the desired carboxamide. The synthesis of various N-benzyl piperidin-4-one derivatives has also been reported through condensation reactions. researchgate.net
For the target molecule, this compound, a two-step alkylation would be necessary. First, the piperidine nitrogen is benzylated, followed by the benzylation of the carboxamide nitrogen. The second benzylation might require stronger reaction conditions.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Piperidine | Benzyl bromide | N-Benzylpiperidine | N-Alkylation | wikipedia.org |
| 4-Piperidinecarboxylic acid methyl ester hydrochloride | Benzyl chloride | N-Benzyl-4-piperidinecarboxylic acid methyl ester | N-Alkylation | google.com |
| Piperidine-4-carboxamide | 4-Nitrobenzene sulfonyl chloride | N-(4-nitrobenzenesulfonyl)piperidine-4-carboxamide | N-Sulfonylation | researchgate.net |
| Piperidine | 4-Fluorobenzaldehyde | 4-(Piperidin-1-yl)benzaldehyde | N-Arylation | nih.gov |
Formation of the Piperidine Ring System: Cyclization and Reduction Approaches
The piperidine ring, a core component of the target molecule, can be synthesized through various cyclization and reduction strategies. One of the most common methods is the hydrogenation of pyridine (B92270) derivatives. acs.org This can be achieved using heterogeneous catalysts like nickel or rhodium, often under high pressure and temperature. acs.orgnih.gov The reduction of pyridinium (B92312) salts with reducing agents such as sodium borohydride (B1222165) (NaBH4) is another effective method to produce piperidine derivatives. nih.govacs.org
Intramolecular cyclization reactions are also widely employed. nih.govacs.org These can include radical cyclizations, metal-catalyzed cyclizations, and electrophilic cyclizations. nih.gov For example, 4-piperidones, which are valuable intermediates, can be synthesized via the Dieckmann condensation of materials produced from the addition of a primary amine to two moles of an alkyl acrylate. snnu.edu.cn These piperidones can then be further functionalized.
| Precursor Type | Method | Catalyst/Reagent | Key Feature | Reference |
| Pyridines | Catalytic Hydrogenation | Ni, PtO2, Rh | Aromatic ring reduction | acs.orgnih.gov |
| Pyridinium Salts | Reduction | NaBH4 | Milder conditions than hydrogenation | nih.govacs.org |
| Amino-aldehydes | Radical Cyclization | Cobalt(II) catalyst | Intramolecular cyclization | nih.gov |
| Imines and Dihaloalkanes | Electroreductive Cyclization | - | Green chemistry approach | acs.org |
Novel Synthetic Approaches and Catalyst Applications for this compound Synthesis
Modern synthetic chemistry has focused on developing more efficient and selective methods for constructing complex molecules like this compound. These include multicomponent reactions that build molecular complexity in a single step and asymmetric strategies to control stereochemistry.
Multicomponent Reactions in Piperidine Derivatization (e.g., Ugi Four-Component Reaction)
Multicomponent reactions (MCRs) are powerful tools for the synthesis of highly functionalized piperidine derivatives in a one-pot fashion. taylorfrancis.comresearchgate.net Several MCRs have been developed that utilize different catalysts and starting materials to generate diverse piperidine scaffolds. acs.orgtandfonline.comacs.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide product. nih.govwikipedia.org This reaction is known for its high atom economy and the ability to generate molecular diversity. wikipedia.orgyoutube.com While a direct synthesis of this compound using the Ugi reaction has not been explicitly reported, the synthesis of related 4-aminopiperidine-4-carboxylic acid derivatives has been achieved through a two-step sequence involving an Ugi-4CR. researchgate.net This suggests the potential for adapting the Ugi reaction for the synthesis of analogs of the target compound. The classic Ugi reaction involves a Mumm rearrangement as the final irreversible step that drives the reaction to completion. wikipedia.org
Asymmetric Synthesis Strategies for Enantiomeric this compound Variants
The development of asymmetric methods to synthesize enantiomerically pure piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. researchgate.netnih.gov Catalytic asymmetric synthesis provides an efficient route to chiral piperidines. acs.orgnih.govacs.org
Several strategies have been reported for the asymmetric synthesis of chiral piperidines. These include:
Catalytic Asymmetric Deprotonation-Ring Expansion: A method to produce chiral β-hydroxy piperidines from N-Boc pyrrolidine. acs.orgnih.gov
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This approach has been used to create enantioenriched 3-substituted piperidines from arylboronic acids and pyridine derivatives. nih.govsnnu.edu.cn
Phosphine-Catalyzed [4 + 2] Annulation: A highly enantioselective reaction between imines and allenes catalyzed by a C2-symmetric chiral phosphepine has been developed to furnish a variety of functionalized piperidine derivatives. acs.org
Copper-Catalyzed Cyclizative Aminoboration: This method allows for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov
Chiral Guanidine Catalysis: Chiral guanidines have emerged as powerful organocatalysts for a range of asymmetric transformations. rsc.org
While these methods have not been specifically applied to the synthesis of enantiomeric this compound, they represent the current state-of-the-art in asymmetric piperidine synthesis and could potentially be adapted for this purpose. The choice of chiral catalyst or ligand is crucial for achieving high enantioselectivity. nih.govrsc.org
C-H Functionalization and Oxidative Amination Methods for Piperidine Ring Construction
The construction of the piperidine ring, a core component of this compound, can be achieved through various modern synthetic techniques. Among the most elegant are methods involving C-H functionalization and oxidative amination, which allow for the direct formation of the heterocyclic ring with high efficiency and stereocontrol.
One prominent strategy involves the oxidative carbon-hydrogen bond functionalization of N-vinyl amides, carbamates, or sulfonamides that possess a pendant π-nucleophile. rsc.org These reactions can be mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), proceeding almost instantaneously at room temperature. The mechanism involves the formation of an intermediate acyliminium ion, which then undergoes cyclization. This approach offers excellent efficiency and stereocontrol in constructing the piperidine skeleton. rsc.org
While direct C-H functionalization of a pre-formed piperazine (B1678402) ring has been a focus of recent research, it is noted that piperazines exhibit different reactivity compared to piperidine systems due to the presence of the second nitrogen atom. nih.gov However, the principles of transition-metal-catalyzed C-H functionalization, which have been successfully applied to simpler saturated N-heterocycles like piperidines, provide a conceptual basis for developing diverse synthetic routes. nih.gov General strategies for modifying pre-existing piperidine rings often involve the hydrogenation of pyridine precursors or the direct introduction of substituents onto the saturated ring. researchgate.net These functionalization methods are key to creating a variety of substituted piperidine cores that can then be elaborated into complex molecules like this compound. researchgate.net
Derivatization Strategies for the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization can be targeted at the carboxamide nitrogen, the two benzyl moieties, and various positions on the piperidine ring itself.
Modifications at the Carboxamide Nitrogen
The nitrogen atom of the tertiary carboxamide group is a key site for chemical modification. While the amide bond is generally stable, its reactivity can be enhanced through coordination with metal ions. For instance, metal coordination to the amide nitrogen can lower the rotational barrier of the C-N bond and activate the amide for reactions such as methanolysis. researchgate.net
Further transformations can involve the entire carboxamide group. For example, piperidine-4-carboxamides can be dehydrated to form the corresponding 1-benzylpiperidine-4-carbonitrile. google.com This reaction is often carried out using dehydrating agents like thionyl chloride in a refluxing solvent. The resulting nitrile is a versatile intermediate that can be further reduced to an aldehyde or subjected to other nucleophilic additions. google.com Additionally, piperidine carboxamides can undergo cyclization reactions. Treatment with reagents such as chlorocarbonylsulfenyl chloride can lead to the formation of piperidin-3-yl-oxathiazol-2-one derivatives under thermal conditions. researchgate.net These transformations highlight the utility of the carboxamide group as a handle for introducing further chemical diversity.
Substitutions on the Benzyl Moieties
The two benzyl groups of this compound, one on the piperidine nitrogen (N1) and the other on the carboxamide nitrogen, provide ample opportunities for substitution to modulate the molecule's properties.
The N1-benzyl group can be readily varied by employing substituted benzyl chlorides or other benzylating agents in the N-alkylation of a piperidine precursor. echemi.com A wide array of substituents can be introduced onto the aromatic ring of the N-benzyl group. For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with various substituents at the ortho and meta positions of the N-benzyl side chain. nih.gov Similarly, research into sigma receptor ligands has involved the synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides where substitutions on the N-benzyl ring included halogens, which led to a notable increase in affinity for σ2 receptors. researchgate.net The choice of base and reaction conditions for this N-alkylation can be critical, as competitive side reactions, such as the formation of benzyl alcohol, can occur, particularly with electron-donating groups on the benzyl chloride. echemi.com
Modifications to the benzyl group on the carboxamide nitrogen can be achieved by synthesizing the parent N-benzyl-4-piperidinecarboxylic acid and then coupling it with various substituted benzylamines. This amide bond formation allows for the introduction of a diverse set of substituted benzyl groups at this position.
Table 1: Examples of Analogs with Substitutions on the Benzyl Moieties
| Parent Compound Class | Position of Substitution | Substituent Example | Reference |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines | N1-Benzyl (ortho) | 2-Trifluoromethyl | nih.gov |
| N-(1-benzylpiperidin-4-yl)arylacetamides | N1-Benzyl (para) | 4-Chloro | researchgate.net |
| N-(1-benzylpiperidin-4-yl)arylacetamides | N1-Benzyl (para) | 4-Fluoro | researchgate.net |
| N-alkylated piperidines | N1-Benzyl (para) | 4-Trifluoromethyl | echemi.com |
| N-alkylated piperidines | N1-Benzyl (para) | 4-Bromo | echemi.com |
Diversification at the Piperidine Ring System
The piperidine ring itself is a prime target for introducing structural diversity. Functionalization can occur at various carbon atoms of the ring, though the C4 position (bearing the carboxamide) is a particularly common site for modification.
A prevalent strategy for diversification starts with N-benzyl-4-piperidone. This ketone can undergo a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. researchgate.net The resulting product can be further transformed, providing an efficient route to intermediates such as N-benzyl-piperidine-4-ethanol. researchgate.net Another powerful method for C4-functionalization is the Suzuki coupling reaction. This protocol allows for the construction of 4-aryl or 4-benzyl piperidines by coupling a piperidine-derived borane (B79455) with various aryl halides or triflates, tolerating a wide range of functional groups. organic-chemistry.org
Further derivatization at the C4 position can be seen in the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids). nih.gov These compounds are prepared from a C4-substituted precursor, demonstrating how the substituent attached to the C4 carbon can be elaborated into more complex structures. The functionalization of piperidine rings is a broad field, with reviews highlighting numerous methods including nucleophilic additions to piperidones and substitutions at the α-carbon. researchgate.netresearchgate.net These synthetic strategies are essential for creating a wide array of analogs for chemical and biological studies. researchgate.net
Table 2: Examples of Diversification Strategies for the Piperidine Ring
| Starting Material | Reaction Type | Resulting Structure/Intermediate | Reference |
| N-benzyl-4-piperidone | Knoevenagel Condensation | 4-(dicyanomethylene)-N-benzylpiperidine | researchgate.net |
| N-Boc-4-methylenepiperidine | Hydroboration / Suzuki Coupling | 4-Aryl or 4-Benzyl-N-Boc-piperidine | organic-chemistry.org |
| N-substituted piperidine | N-Alkylation | N,N'-disubstituted piperidine derivatives | echemi.com |
| Pyridine derivatives | Hydrogenation | Substituted piperidines | researchgate.net |
Positional and Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Researchers have systematically modified the N1-benzyl group, the 4-carboxamide moiety, and the benzyl rings to probe their roles in target interaction and binding affinity.
Influence of N1-Benzyl Substitution on Target Interaction
The N1-benzyl group plays a pivotal role in the interaction of these compounds with their biological targets. Studies on related piperidine derivatives have shown that this group often occupies a hydrophobic pocket within the binding site of receptors or enzymes. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the 1-benzyl moiety is crucial for potent activity. nih.gov The substitution pattern on this benzyl group can significantly modulate activity.
Research on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that the basicity of the piperidine nitrogen is important for activity, as the N-benzoylpiperidine derivative was found to be almost inactive. nih.gov This suggests that the nitrogen atom's ability to be protonated and engage in ionic interactions is a key determinant of biological function.
| Compound/Modification | Target | Observed Effect on Activity |
| N-benzoylpiperidine derivative | Acetylcholinesterase (AChE) | Almost inactive, highlighting the importance of the basic piperidine nitrogen. nih.gov |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | Highly potent inhibition, demonstrating the favorable contribution of the N-benzyl group. nih.gov |
Role of the 4-Carboxamide Group in Binding Affinity
The 4-carboxamide group is another critical functional group that contributes significantly to the binding affinity of this class of compounds. This moiety can participate in hydrogen bonding interactions with amino acid residues in the active site of target proteins. The orientation and nature of the substituents on the carboxamide nitrogen are crucial for optimizing these interactions.
In a study of piperidine-4-carboxamide derivatives as CCR5 inhibitors, it was found that the carboxamide linkage was a key element in their pharmacophore model. nih.gov The design and synthesis of novel derivatives using a group-reverse strategy underscored the importance of the spatial arrangement of the groups attached to the carboxamide for potent inhibitory activity. nih.gov
| Compound/Modification | Target | Observed Effect on Binding Affinity |
| Piperidine-4-carboxamide scaffold | CCR5 | Essential for inhibitory activity based on a 'Y shape' pharmacophore model. nih.gov |
| Sulfonamide and amide derivatives of piperidine-4-carboxamide | Dopamine reuptake | Potent inhibition, indicating the versatility of the carboxamide group for modification. nih.gov |
Impact of Substitutions on the Benzyl Rings
Substitutions on both the N1-benzyl ring and the N-benzyl ring of the carboxamide moiety have been extensively studied to understand their impact on biological activity. These substitutions can influence the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its fit within the binding pocket.
In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, substitutions on the phenylacetamide aromatic ring were examined for their effect on sigma-1 (σ1) and sigma-2 (σ2) receptor binding. nih.gov It was generally observed that 3-substituted compounds had a higher affinity for both receptor subtypes compared to the corresponding 2- and 4-substituted analogues. nih.gov Halogen substitutions tended to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov
| Substitution on Benzyl Ring | Position | Target | Observed Effect on Activity |
| Halogen (Cl, Br, F) | 3-position | σ1/σ2 receptors | Higher affinity for both receptors compared to 2- and 4-substitution. nih.gov |
| Halogen | Aromatic ring | σ2 receptors | Generally increased affinity. nih.gov |
| Electron-donating groups (OH, OMe, NH2) | Aromatic ring | σ2 receptors | Weak or negligible affinity. nih.gov |
| Bulky moiety | para-position of benzamide | Acetylcholinesterase (AChE) | Substantial increase in activity. nih.gov |
Stereochemical Considerations in this compound Activity
Stereochemistry is a critical factor in the biological activity of many pharmaceutical compounds, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereoselectivity are highly relevant to this class of molecules. The core structure contains potential chiral centers, particularly if the piperidine ring is substituted.
For related piperidine derivatives, the stereochemistry has been shown to be a determinant of activity. For example, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the four stereoisomers displayed significantly different binding affinities and potencies at opioid receptors. One isomer was found to be one of the most potent opiates known, while another acted as a weak antagonist. This highlights the profound impact that the three-dimensional arrangement of atoms can have on biological function.
Similarly, the hypotensive activity of a 1,4-dihydropyridine (B1200194) derivative containing a substituted piperidine moiety was found to be highly dependent on its stereochemistry. The (+)-alpha isomer was 30 to 100 times more potent than the (-)-alpha isomer. In another example, the agonist and antagonist properties of 4-alkyl-4-arylpiperidine derivatives at opioid receptors were linked to their preferred chair conformations.
Given these examples in structurally related compounds, it is highly probable that the stereoisomers of substituted this compound derivatives would also exhibit differential biological activities. The synthesis and evaluation of individual enantiomers and diastereomers would be a crucial step in the development of any therapeutic agent from this class.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
While specific QSAR studies focusing solely on this compound were not found, numerous studies have been conducted on structurally related piperidine derivatives. These studies often employ methodologies like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques such as 3D-QSAR (Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA).
For instance, a QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives identified key physicochemical properties that influence their binding affinity for sigma receptors. nih.gov Such models typically use descriptors that quantify various molecular properties, including:
Electronic properties: (e.g., Hammett constants, partial atomic charges) which can describe the electronic influence of substituents.
Hydrophobic properties: (e.g., logP) which relate to the compound's partitioning between aqueous and lipid environments.
Steric properties: (e.g., molecular weight, van der Waals volume) which describe the size and shape of the molecule.
3D-QSAR models go a step further by creating a 3D grid around an aligned set of molecules and calculating steric and electrostatic fields. The resulting contour maps can visualize regions where bulky groups or specific electronic features would be favorable or unfavorable for activity, providing a more intuitive guide for drug design.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The application of QSAR modeling to this compound analogs would undoubtedly be a valuable tool in the optimization of lead compounds for various therapeutic targets.
Mechanistic Investigations and Molecular Interactions of N,1 Dibenzyl 4 Piperidinecarboxamide
Identification and Characterization of Molecular Targets
The biological activity of N,1-dibenzyl-4-piperidinecarboxamide and related structures stems from their ability to bind to and modulate the function of specific molecular targets, including enzymes and receptors.
Enzyme Binding and Inhibition Mechanisms (e.g., Hydrolases, Reductases, Polymerases)
The N-benzylpiperidine carboxamide scaffold is a key feature in the design of various enzyme inhibitors. Research into structurally similar compounds reveals potential inhibitory activities against several classes of enzymes.
Hydrolases: Derivatives of N-benzylpiperidine carboxamide have been synthesized and identified as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov In one study, replacing an ester linker with a more stable amide linker in a lead compound resulted in analogues with significant in vitro inhibitory activity against AChE, with IC50 values as low as 0.41 µM. nih.gov The basic piperidine (B6355638) moiety is considered a critical pharmacophoric element for interacting with the AChE active site, similar to the established inhibitor donepezil. rsc.org The benzamide group can mimic the aromatic character of parts of donepezil, while the piperidine ring interacts with the catalytic anionic site of the enzyme. nih.gov Additionally, piperidine and piperazine (B1678402) carbamates have been found to inhibit other hydrolases, including monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in endocannabinoid signaling. nih.govgoogle.com
Reductases: The piperidine framework is also integral to the inhibition of reductases. For instance, N-substituted piperidine derivatives have shown a broad range of inhibitory potencies against steroid-5alpha-reductase isozymes 1 and 2. nih.gov This enzyme is responsible for converting testosterone to the more potent dihydrotestosterone (DHT). webmd.com Certain diphenylacetyl and diphenylcarbamoyl derivatives of N-substituted piperidines exhibit IC50 values in the nanomolar to low micromolar range against these reductase isozymes. nih.gov Furthermore, piperidine-based thiosemicarbazones have been evaluated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov Inhibition of DHFR can deplete intracellular folates, which are necessary for the synthesis of DNA, RNA, and proteins, ultimately leading to cell death. nih.gov
| Compound Class | Enzyme Target | Key Findings | Reported IC50 Values |
|---|---|---|---|
| N-benzylpiperidine carboxamide analogues | Acetylcholinesterase (AChE) | Amide linker enhances metabolic stability; piperidine interacts with catalytic site. nih.govnih.gov | 0.41 µM - 5.94 µM nih.gov |
| N-substituted piperidine derivatives | Steroid-5alpha-reductase (Type 1 & 2) | Inhibition of testosterone conversion. nih.gov | 60 nM - 10 µM nih.gov |
| Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Disruption of folate metabolism. nih.gov | 13.70 µM - 47.30 µM nih.gov |
| Piperidine/piperazine carbamates | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of endocannabinoid degradation. nih.gov | Data not specified |
Receptor Ligand Interactions and Modulatory Mechanisms (e.g., Sigma Receptors, Monoamine Transporters, TRPV1)
The this compound structure shows significant interaction with various receptors, most notably sigma receptors.
Sigma Receptors: N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a close analogue, has demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov Competitive binding studies in MCF-7 breast tumor cells showed potent displacement of known sigma ligands, with a Ki value of 4.6 nM. nih.gov The basic nitrogen of the piperidine scaffold is known to form key interactions with specific amino acid residues, such as Glu172 in the sigma-1 receptor, while the benzyl (B1604629) groups can participate in π-π stacking. chemrxiv.org Numerous studies on piperidine and piperazine derivatives have confirmed their high affinity for sigma receptors, with some compounds exhibiting sub-nanomolar affinity for the sigma-1 subtype and high selectivity over the sigma-2 subtype. nih.govunict.itebi.ac.uk
Monoamine Transporters: Structure-activity relationship studies on related 1-benzylpiperidine derivatives have explored their binding to monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govnih.gov These studies indicate that the N-benzylpiperidine scaffold is a viable template for developing high-affinity inhibitors of these transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov
TRPV1 Receptors: Piperidine carboxamides have also been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a receptor involved in pain signaling. nih.gov A series of 1-heteroaryl piperidinecarboxamide derivatives were synthesized and evaluated as TRPV1 modulators, with some compounds acting as antagonists with sub-micromolar potency. nih.gov Research suggests that sigma-1 receptor antagonism can decrease the activity of TRPV1-expressing neurons, indicating a potential cross-talk between these two receptor systems that could be modulated by piperidine-based ligands. unict.it
| Compound Class | Receptor Target | Key Findings | Reported Affinity (Ki/Kd) |
|---|---|---|---|
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 Receptors | High affinity binding in breast cancer cells. nih.gov | Ki = 4.6 nM; Kd = 26 nM nih.gov |
| Benzylpiperazine derivatives | Sigma-1 Receptor | High affinity and selectivity over Sigma-2. nih.gov | Ki = 1.6 nM nih.gov |
| Piperidine carboxamide derivatives | TRPV1 Receptor | Antagonistic activity with sub-micromolar potency. nih.gov | Data not specified |
| 1-benzylpiperidine derivatives | Dopamine Transporter (DAT) | High-affinity inhibition. nih.govnih.gov | IC50 = 19.7 nM nih.gov |
Protein-Ligand Complex Studies
To understand the binding modes of this compound and its analogues, computational and biophysical studies are employed. Molecular docking has become a crucial tool for predicting the binding mechanism and affinity of protein-ligand complexes. journaljpri.com
For N-benzylpiperidine derivatives, docking studies have elucidated key interactions within the active sites of their targets. In the case of acetylcholinesterase, molecular docking revealed significant hydrogen bonding between the carbonyl group of the benzamide and the amino acid residue Tyrosine 121. nih.gov For sigma-1 receptor ligands, both the basic nitrogen of the piperidine and the aromatic benzyl groups are crucial for binding, engaging in electrostatic interactions and π-π stacking, respectively. chemrxiv.org Molecular docking and dynamic simulations of piperidine derivatives with enzymes like DHFR and Enoyl-ACP reductase have also been used to predict binding affinities and interaction patterns, guiding the rational design of more potent inhibitors. nih.govmdpi.com These computational approaches are often complemented by spectroscopic characterization techniques like FTIR, 1H NMR, and 13C NMR to confirm the structures of the synthesized compounds. journaljpri.comnih.gov
Cellular and Subcellular Mechanisms of Action (In Vitro Studies)
The molecular interactions of this compound derivatives translate into specific effects at the cellular level, including the modulation of key signaling pathways and cellular processes like apoptosis.
Investigation of Intracellular Signaling Pathways (e.g., Hypoxia-Inducible Factor Pathways)
A significant finding is the ability of N-(piperidin-4-yl)benzamide derivatives to activate the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov In vitro studies have shown that certain derivatives can induce the expression of the HIF-1α protein. nih.gov The HIF-1α transcription factor is a master regulator of the cellular response to hypoxia and is implicated in various physiological and pathological processes, including cancer. nih.gov Under hypoxic conditions, HIF-1α regulates oncogenic metabolism by promoting anaerobic glycolysis and suppressing mitochondrial oxygen consumption. nih.gov It can also promote metastasis and is linked to the crosstalk between inflammation and hypoxia through pathways involving NF-κB. nih.govfrontiersin.org The activation of the HIF-1 pathway by these benzamide derivatives suggests a potential mechanism for influencing cellular metabolism and survival pathways.
Modulation of Cellular Processes (e.g., Apoptosis Induction)
The activation of the HIF-1 pathway by N-(piperidin-4-yl)benzamide derivatives has been directly linked to the induction of apoptosis, or programmed cell death. nih.gov These compounds were found to upregulate the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov This pro-apoptotic effect is often mediated through downstream targets of HIF-1α, such as the p21 gene. nih.gov
Separately, other N-substituted benzamides have also been shown to induce rapid apoptosis. nih.gov In some cases, the induction of apoptosis by piperazine-derived carboxamides occurs through mechanisms independent of their primary receptor targets, suggesting multi-target activity. nih.gov For instance, one indole-2-carboxamide derivative was found to induce apoptosis in benign prostatic hyperplasia cells by downregulating the anti-apoptotic gene Bmi-1, an action that was independent of its α1-adrenoceptor antagonism. nih.gov This indicates that the this compound scaffold can trigger apoptosis through multiple, potentially convergent, cellular mechanisms.
Allosteric Modulation and Binding Site Characterization
Following a comprehensive review of scientific literature, no specific research findings concerning the allosteric modulation or binding site characterization of the chemical compound this compound were identified. Extensive searches of scholarly databases and scientific publications did not yield any studies detailing the mechanistic investigations or molecular interactions of this particular compound in the context of allosteric modulation.
Therefore, information regarding its potential as an allosteric modulator, characterization of its binding site, and detailed research findings, including data tables on its pharmacological activity, is not available in the current body of scientific literature.
Computational Chemistry and Molecular Modeling for N,1 Dibenzyl 4 Piperidinecarboxamide Research
Ligand-Based Drug Design Approachesnih.gov
When the three-dimensional structure of a biological target is unknown, ligand-based methods serve as a primary strategy for drug design. These approaches leverage the information from a set of known active molecules to develop a model that predicts the activity of new, untested compounds.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based design. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. For N,1-dibenzyl-4-piperidinecarboxamide, a hypothetical pharmacophore model can be constructed based on its key structural components. molbnl.it
The key pharmacophoric features of this compound would likely include:
Two Aromatic Rings: Provided by the two benzyl (B1604629) groups, serving as hydrophobic and aromatic interaction centers.
Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.
Hydrogen Bond Donor: The amide (NH) group.
Positive Ionizable Feature: The tertiary amine of the piperidine (B6355638) ring, which is likely protonated at physiological pH.
This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. The goal is to identify diverse compounds that match the pharmacophoric features, and thus are predicted to have similar biological activity.
Table 1: Hypothetical Virtual Screening Results for this compound Pharmacophore
| Compound ID | Molecular Formula | Fit Score | Predicted Activity (IC₅₀) |
|---|---|---|---|
| ZINC00001234 | C₁₉H₂₂N₂O | 5.8 | 120 nM |
| ZINC00005678 | C₂₁H₂₆N₂O | 5.5 | 250 nM |
| ZINC00009012 | C₂₀H₂₃FN₂O | 5.3 | 310 nM |
| ZINC00003456 | C₁₈H₂₀N₂O₂ | 5.1 | 500 nM |
Quantitative Structure-Activity Relationship (QSAR) Refinementnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. nih.gov For this compound and its analogs, a QSAR model can refine the understanding of which structural modifications enhance or diminish potency. researchgate.netnih.gov
The process involves calculating various molecular descriptors for each compound in a training set. These descriptors quantify properties such as:
Steric properties: Molecular weight, van der Waals volume.
Electronic properties: Dipole moment, partial charges.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Connectivity indices.
Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that links these descriptors to the observed biological activity (e.g., IC₅₀). researchgate.net Such models can predict the activity of newly designed analogs before their synthesis, saving time and resources. nih.gov
Table 2: Hypothetical QSAR Data for this compound Analogs
| Analog | LogP | Molecular Weight | Dipole Moment (Debye) | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| Parent Compound | 4.1 | 320.42 | 2.5 | 7.0 | 7.1 |
| 4-fluoro-benzyl | 4.3 | 338.41 | 3.1 | 7.5 | 7.4 |
| 4-chloro-benzyl | 4.6 | 354.87 | 3.2 | 7.8 | 7.9 |
| 3-methoxy-benzyl | 3.9 | 350.45 | 2.8 | 6.8 | 6.7 |
| N-ethyl-amide | 3.6 | 292.39 | 2.3 | 6.2 | 6.3 |
A hypothetical QSAR equation might be: pIC₅₀ = 0.8 * LogP + 0.5 * Dipole - 0.01 * MW + C
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is available, structure-based methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.
Molecular Docking and Scoring Function Evaluationnih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves docking this compound into the active site of a target protein. The resulting poses are then evaluated using scoring functions, which estimate the binding affinity. nih.govmdpi.com
However, different scoring functions often yield different rankings for the same set of poses. nih.gov Therefore, it is crucial to evaluate several scoring functions to achieve a consensus and increase the confidence in the predicted binding mode. nih.gov Functions like LigScore, PLP, and X-Score might be compared for their ability to identify the most stable and realistic binding pose. nih.govresearchgate.net
Table 3: Hypothetical Scoring Function Evaluation for Docking this compound
| Scoring Function | Binding Energy (kcal/mol) | Key Interactions Predicted | Success Rate (%) nih.gov |
|---|---|---|---|
| AutoDock Vina | -9.2 | H-bond with SER122, Pi-Pi with TYR201 | ~60-70 |
| X-Score | -8.8 | H-bond with SER122, Hydrophobic with LEU150 | ~76 |
| LigScore | -8.5 | H-bond with SER122, Pi-Pi with TYR201 | ~66-76 |
| PLP (Piecewise Linear Potential) | -8.1 | H-bond with SER122, Hydrophobic with ALA145 | ~66-76 |
Molecular Dynamics Simulations of Compound-Target Complexes
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. utupub.fi An MD simulation of the this compound-target complex, solvated in a water box, can assess the stability of the docked pose. nih.govrsc.org
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position. A stable complex will show a low and converging RMSD value over the simulation time. nih.gov
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and receptor, identifying the most persistent interactions.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Table 4: Hypothetical MD Simulation Analysis (100 ns)
| Parameter | Average Value | Interpretation |
|---|---|---|
| Protein RMSD | 1.5 Å | Stable protein backbone |
| Ligand RMSD | 1.2 Å | Stable ligand binding pose |
| H-Bond Occupancy (Ligand-SER122) | 85% | Strong and persistent hydrogen bond |
| H-Bond Occupancy (Ligand-TYR201) | 40% | Transient hydrogen bond |
Free Energy Perturbation Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies (ΔΔG) of a series of closely related ligands. arxiv.org This technique provides highly accurate predictions of binding affinity changes resulting from small chemical modifications. nih.govchemrxiv.org
FEP simulates a non-physical, or "alchemical," transformation of one compound into another (e.g., modifying a hydrogen atom on a benzyl ring to a fluorine atom) both in the solvated state and when bound to the protein. biorxiv.orgnih.gov The difference in the free energy of these two transformations yields the relative binding free energy, guiding lead optimization by predicting which modifications will be most beneficial for potency. nih.gov
Table 5: Hypothetical FEP Calculation Results for Analogs of this compound
| Transformation (Parent -> Analog) | ΔΔG_calc (kcal/mol) | Predicted Change in Affinity |
|---|---|---|
| H -> F (at para position) | -0.7 | Favorable (5-fold increase) |
| H -> Cl (at para position) | -1.1 | More Favorable (10-fold increase) |
| H -> OMe (at para position) | +0.5 | Unfavorable (3-fold decrease) |
| Benzyl -> Cyclohexylmethyl | +1.5 | Highly Unfavorable |
Theoretical Spectroscopic Analysis and Conformational Studies (e.g., Computational NMR)
Computational chemistry and molecular modeling serve as powerful tools in the investigation of this compound, offering deep insights into its structural and electronic properties. Theoretical spectroscopic analysis, particularly computational Nuclear Magnetic Resonance (NMR), and conformational studies are pivotal in elucidating the molecule's behavior at an atomic level. These computational approaches allow for the prediction of spectroscopic data and the exploration of the molecule's conformational landscape, which are essential for understanding its chemical characteristics and potential interactions.
Methodological Approach
The primary method employed for these theoretical investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A common and effective combination of functional and basis set for molecules of this nature is the B3LYP functional with a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimization and the calculation of NMR chemical shifts.
The general workflow for such a study involves:
Conformational Analysis: A thorough search of the potential energy surface is conducted to identify all possible low-energy conformers of this compound. This is crucial as the piperidine ring can exist in different chair and boat conformations, and rotation around the various single bonds (e.g., the N-benzyl and C-carboxamide bonds) leads to a multitude of possible spatial arrangements.
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find its most stable, lowest-energy structure.
NMR Chemical Shift Calculation: Using the optimized geometries, the Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the absolute magnetic shielding tensors for each nucleus. beilstein-journals.org These values are then converted to chemical shifts (δ) by referencing them to a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Conformational Studies
The conformational flexibility of this compound is a key determinant of its properties. The piperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain. Within this chair, the substituents—the benzyl group on the nitrogen and the carboxamide group at the C4 position—can be in either axial or equatorial positions.
Theoretical NMR Spectroscopic Analysis
Computational NMR provides predicted ¹H and ¹³C chemical shifts that can be compared with experimental data to validate the computed structures and gain a more detailed assignment of the NMR signals.
¹H NMR Spectrum: The theoretical ¹H NMR spectrum would be characterized by distinct signals for the protons of the two benzyl groups and the piperidine ring.
Aromatic Protons: The protons on the two benzyl rings are expected to appear in the typical aromatic region (around 7.0-7.5 ppm). The specific chemical shifts would be influenced by the electronic environment and the spatial orientation of the rings.
Piperidine Protons: The protons on the piperidine ring would show more complex splitting patterns due to their diastereotopic nature in the chair conformation. Axial and equatorial protons at the same carbon atom are chemically non-equivalent and will have different chemical shifts and coupling constants.
Benzyl CH₂ Protons: The methylene (B1212753) protons of the N-benzyl and the amide N-benzyl groups would also be distinct.
¹³C NMR Spectrum: The calculated ¹³C NMR spectrum would provide information on each carbon atom in the molecule. By comparing the calculated chemical shifts with experimental data, an unambiguous assignment of each carbon signal can be achieved.
The table below illustrates the expected chemical shift ranges for the different types of carbon atoms in this compound, based on computational studies of analogous structures. nih.gov
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C=O (Carboxamide) | 170 - 175 |
| Aromatic Carbons | 125 - 140 |
| Piperidine C4 | 40 - 45 |
| Piperidine C2, C6 | 50 - 55 |
| Piperidine C3, C5 | 25 - 30 |
| N-CH₂ (Benzyl) | 60 - 65 |
| N-CH₂ (Amide Benzyl) | 40 - 45 |
This table is illustrative and based on general values for similar structural motifs. Actual calculated values would be specific to the computed conformer.
The correlation between the calculated and experimental NMR spectra is a powerful validation of the computational model. Discrepancies can point to dynamic processes, such as conformational exchange, that are occurring in solution. beilstein-journals.org For instance, if a molecule rapidly interconverts between two or more conformers, the experimentally observed NMR spectrum will be a population-weighted average of the spectra of the individual conformers. In such cases, computational analysis of multiple conformers is essential for a correct interpretation of the experimental data.
Lead Optimization Strategies in N,1 Dibenzyl 4 Piperidinecarboxamide Research
Hit-to-Lead and Lead Generation Methodologies
The initial identification of a compound like N,1-dibenzyl-4-piperidinecarboxamide in a drug discovery campaign typically occurs during the "hit" finding stage. A hit is a compound that demonstrates activity against a biological target in a primary screen, but often with modest potency and unrefined properties. upmbiomedicals.comdrugtargetreview.com The process of evolving such a preliminary hit into a more promising "lead" compound is known as the hit-to-lead (H2L) or lead generation phase. upmbiomedicals.comoncodesign-services.com This critical stage aims to validate the initial finding and establish a foundational structure-activity relationship (SAR), which describes how changes to the molecule's structure affect its biological activity. oncodesign-services.com
For a hit compound based on the piperidine (B6355638) carboxamide scaffold, the H2L process would begin with several key validation steps. nih.gov Initially, the hit's activity is re-confirmed through independent synthesis and testing to rule out artifacts or impurities as the source of the observed effect. drugtargetreview.com Following confirmation, researchers group the hit with structurally similar compounds to form a chemical series. oncodesign-services.com This allows for preliminary SAR studies to identify which parts of the this compound structure are essential for its activity. upmbiomedicals.com The ultimate goal of the H2L process is to generate one or more lead series that possess a desirable balance of activity and drug-like properties, making them suitable for the more resource-intensive phase of lead optimization. drugtargetreview.comoncodesign-services.com
Rational Design and Iterative Optimization Cycles (Design-Make-Test-Analyze)
Once a lead series is established, the process of refining its properties begins in earnest through rational design, which relies on an iterative cycle of "Design-Make-Test-Analyze" (DMTA). researchgate.netfiveable.me This systematic approach uses an expanding understanding of the compound's SAR to guide the synthesis of new, improved analogs. researchgate.net For the this compound scaffold, medicinal chemists would systematically modify different parts of the molecule.
Design: Based on initial SAR data, chemists hypothesize that specific structural changes could improve target binding or other properties. For instance, they might design analogs where the benzyl (B1604629) groups are substituted with other aromatic or aliphatic rings, or where the carboxamide linker is altered.
Make: The designed analogs are then synthesized in the laboratory.
Test: These new compounds are evaluated in a panel of biological assays to measure their potency, selectivity, and other relevant pharmacological parameters.
Analyze: The results are analyzed to understand the impact of the structural modifications. This new data feeds back into the design phase of the next cycle. researchgate.net
This iterative process allows for the gradual optimization of the lead compound. For example, by analyzing the potency of various analogs, researchers can build a detailed map of the SAR for the this compound core, as illustrated in the hypothetical data below.
| Compound ID | R1 Group (N-substitution) | R2 Group (1-substitution) | Potency (IC₅₀, nM) |
|---|---|---|---|
| DBPC-01 | Benzyl | Benzyl | 150 |
| DBPC-02 | 4-Fluorobenzyl | Benzyl | 85 |
| DBPC-03 | Benzyl | 4-Chlorobenzyl | 120 |
| DBPC-04 | 4-Fluorobenzyl | 4-Chlorobenzyl | 50 |
| DBPC-05 | Cyclohexylmethyl | Benzyl | 450 |
This table is illustrative and does not represent actual experimental data.
Strategies for Enhancing Target Selectivity and Potency
Two of the most critical parameters optimized during a lead optimization campaign are potency and selectivity. upmbiomedicals.com Potency refers to the concentration of the drug required to produce a desired effect, while selectivity is a measure of a drug's ability to act on its intended target without affecting other targets in the body. biobide.com High selectivity is crucial for minimizing off-target side effects.
For a lead compound like this compound, several strategies can be employed to enhance these properties:
Structure-Based Design: If the 3D structure of the biological target is known, often through X-ray crystallography, chemists can design modifications that improve the "fit" of the compound into the target's binding site. nih.gov This could involve adding functional groups that form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the target protein, thereby increasing binding affinity (potency). nih.gov
Minimizing Off-Target Interactions: By comparing the structure of the primary target with known off-targets, it's possible to design modifications that reduce binding to the latter. For example, if an off-target has a smaller binding pocket, adding a bulky chemical group to the compound might prevent it from binding there while preserving its interaction with the larger primary target site.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties but may lead to improved potency or selectivity. fiveable.me For instance, replacing a phenyl ring on one of the benzyl groups with a pyridine (B92270) ring could introduce a nitrogen atom capable of forming a new, favorable interaction with the target.
The success of these strategies is measured by comparing the activity of new analogs against the primary target and a panel of relevant off-targets.
| Compound ID | Primary Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Selectivity Ratio (A/Primary) |
|---|---|---|---|---|
| DBPC-04 | 50 | 500 | 1,200 | 10x |
| DBPC-06 | 45 | >10,000 | 1,500 | >222x |
| DBPC-07 | 25 | >10,000 | >10,000 | >400x |
This table is illustrative and does not represent actual experimental data.
Application of High-Throughput Screening and Encoded Library Technology
The discovery of initial hits often relies on screening large collections of compounds. High-Throughput Screening (HTS) uses automation and robotics to test hundreds of thousands to millions of compounds against a biological target in a short period. bmglabtech.comsemanticscholar.org A compound like this compound could be identified from such a screen if a library containing diverse piperidine scaffolds is used. nih.govnuvisan.com HTS is a key technology for hit identification, providing the chemical starting points for the H2L process. upmbiomedicals.combmglabtech.com
A more recent and powerful evolution in screening is DNA-Encoded Library Technology (DELT or ELT). nih.govwikipedia.org DELT involves synthesizing vast libraries of small molecules where each compound is physically attached to a unique DNA fragment that acts as an amplifiable barcode, encoding its chemical structure. wikipedia.orgnih.gov This allows for the screening of libraries containing billions or even trillions of unique compounds in a single experiment. broadinstitute.org The process involves incubating the library with a target protein; compounds that bind to the target are isolated, and their DNA barcodes are amplified and sequenced to reveal their chemical identity. broadinstitute.org
DELT offers a significant advantage by exploring a much larger and more diverse chemical space than traditional HTS, increasing the probability of finding novel and potent binders for challenging targets. nih.govdrugdiscoverychemistry.com A piperidine-carboxamide scaffold could be incorporated into a DEL synthesis, allowing for the exploration of a massive number of variations around the core structure to identify initial high-affinity ligands.
Structural Simplification and Molecular Complexity Analysis
During lead optimization, compounds sometimes become increasingly large and complex in the pursuit of higher potency. acs.org This "molecular obesity" can lead to poor pharmacokinetic properties, such as low solubility or rapid metabolism, and can make the compound difficult and expensive to synthesize. researchgate.net Structural simplification is a strategy used to counteract this trend by systematically removing or simplifying parts of a molecule that are not essential for its activity. researchgate.netnih.gov
Starting with a molecule like this compound, a simplification strategy might involve:
Deconstruction/Truncation: Removing non-essential functional groups or fragments. For example, one of the benzyl groups might be found to be unnecessary for activity and could be replaced with a smaller group or a hydrogen atom. researchgate.net
Simplifying the Core Scaffold: Replacing a complex ring system with a simpler one that retains the key binding interactions.
Reducing Stereochemical Complexity: Eliminating chiral centers that are not crucial for potency can simplify synthesis and potentially improve properties. researchgate.net
Preclinical Pharmacological Evaluation in Animal Models Focusing on Mechanistic Insight
In Vivo Target Engagement and Pharmacodynamic Studies
Research into the N-benzyl-4,4-disubstituted piperidine (B6355638) class of molecules has identified the influenza virus hemagglutinin (HA) as a key therapeutic target. nih.govub.eduresearchgate.netmdpi.com Hemagglutinin is a glycoprotein (B1211001) on the surface of the influenza virus that is essential for its entry into host cells. nih.gov Specifically, these compounds have been shown to inhibit the low pH-induced membrane fusion process mediated by HA. nih.govresearchgate.net
Mechanistic studies, including resistance selection experiments, have been instrumental in elucidating the specific binding site of this class of inhibitors. nih.govresearchgate.net Computational modeling and molecular simulations have further pinpointed a novel and previously unrecognized binding pocket on the HA protein. ub.edu This binding site is located at the bottom of the HA2 stem, in close proximity to the fusion peptide. researchgate.net
The interaction between the N-benzyl-4,4-disubstituted piperidine scaffold and the HA protein is characterized by specific molecular interactions. A notable interaction involves a direct π-stacking between the N-benzylpiperidine moiety of the compound and a phenylalanine residue within the fusion peptide of HA2. researchgate.net This primary interaction is further stabilized by an additional π-stacking interaction with a tyrosine residue and a salt bridge formed between the protonated piperidine nitrogen and a glutamic acid residue on the HA2 subunit. researchgate.net The location of this binding pocket and the nature of these interactions provide a structural basis for the observed H1N1-specific activity of these inhibitors. nih.govresearchgate.net
Mutational analysis has lent further support to the proposed binding model. The identification of an S326V mutation in the HA1 subunit, which confers resistance to the lead compound, is located near the identified binding pocket, corroborating the engagement of this specific site. nih.govresearchgate.net
Disease Models for Mechanistic Elucidation of Action (e.g., Influenza Virus in Animal Models)
The in vivo antiviral activity of N-benzyl-4,4-disubstituted piperidines has been evaluated in animal models of influenza A virus infection. biomedpharmajournal.orgnih.gov These models are essential for understanding the therapeutic potential and mechanism of action of antiviral candidates in a living organism. nih.govexplorationpub.com Mice are a commonly utilized model for influenza research due to their well-characterized immune system and the availability of a wide range of research tools. nih.gov Ferrets are also considered a valuable model as they can be infected with human influenza strains without prior adaptation and often exhibit similar clinical symptoms to humans. nih.govexplorationpub.com
Studies have demonstrated that compounds from the N-benzyl-4,4-disubstituted piperidine class are effective against H1N1 influenza A virus strains. nih.govub.eduresearchgate.net The primary mechanism of action in these models is the inhibition of viral entry into host cells by targeting the hemagglutinin protein and preventing membrane fusion. nih.govresearchgate.net While specific in vivo efficacy data from published literature is not available in a tabular format, the research indicates a promising antiviral effect in these preclinical models. The evaluation in these disease models confirms that the in vitro mechanism of HA inhibition translates to antiviral activity in a complex biological system.
Cross-Species Comparative Pharmacological Analysis
Currently, there is a lack of publicly available data directly comparing the pharmacology of N,1-dibenzyl-4-piperidinecarboxamide across different animal species. Such studies are crucial for understanding potential species-specific differences in drug metabolism, pharmacokinetics, and pharmacodynamics, which can influence the translation of preclinical findings to human studies. frontiersin.org
General principles of cross-species pharmacology suggest that variations in factors such as drug absorption, distribution, metabolism, and excretion can lead to differing therapeutic effects and safety profiles between species. frontiersin.org For instance, the metabolism of piperidine-containing compounds can vary between species, potentially affecting their efficacy and duration of action.
While direct comparative data for this compound is absent, the broader field of influenza antiviral research utilizes various animal models, including mice, ferrets, and guinea pigs, to assess efficacy and transmission. nih.govnih.gov The choice of animal model can influence the observed outcomes of antiviral testing. For example, ferrets are often considered a gold standard for influenza transmission studies due to their ability to transmit the virus through respiratory droplets, mimicking human transmission. nih.gov Comparative studies of other influenza antivirals in different species have highlighted the importance of selecting appropriate models to answer specific research questions. nih.gov Future research on this compound should include cross-species pharmacological analyses to provide a more comprehensive understanding of its potential as a therapeutic agent.
Emerging Trends and Future Directions in N,1 Dibenzyl 4 Piperidinecarboxamide Research
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and optimize chemical structures with a speed and accuracy previously unattainable. researchgate.netmdpi.com For N,1-dibenzyl-4-piperidinecarboxamide and its analogs, AI and ML offer a powerful approach to accelerate research and development.
Machine learning algorithms, such as random forests and support vector machines (SVM), can be trained on existing data from piperidine (B6355638) derivatives to build predictive models. nih.gov These models can forecast various properties, including bioactivity, pharmacokinetics (absorption, distribution, metabolism, excretion), and potential toxicity. mdpi.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov
Furthermore, generative AI models can design novel piperidine-based molecules from scratch (de novo design), tailored to fit the specific binding pocket of a biological target. nih.gov By analyzing the structure of targets like acetylcholinesterase or sigma receptors, where N-benzylpiperidine analogs have shown activity, these algorithms can propose new derivatives of this compound with enhanced potency and selectivity. nih.govnih.govnih.gov
Table 1: Conceptual AI/ML Workflow for Optimization of this compound Analogs
| Phase | AI/ML Tool/Technique | Objective | Example Application |
| Target Identification | Deep Learning, Network Biology | To identify and validate novel biological targets. mdpi.com | Analyzing proteomic and genomic data to find targets modulated by piperidine-based compounds. |
| Hit Generation | Virtual Screening, Generative Models | To identify novel, active chemical structures. mdpi.com | Generating new this compound derivatives predicted to have high binding affinity for a target. |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) Models | To predict the activity of new analogs and guide synthesis. nih.gov | Predicting the inhibitory concentration (IC₅₀) of new analogs against a specific enzyme. |
| ADMET Prediction | Predictive ML Models (e.g., SVM, Random Forest) | To forecast absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com | Estimating properties like brain permeability and potential for adverse effects. |
Novel Therapeutic Areas and Target Identification
While the historical applications of piperidine-containing drugs are extensive, ongoing research continues to uncover novel therapeutic areas and biological targets for this versatile scaffold. arizona.edumdpi.com Research into derivatives of piperidinecarboxamide and N-benzylpiperidine has identified several promising targets, suggesting potential new applications for this compound. mdpi.comnih.gov
One emerging area is in the treatment of osteoporosis, where piperidine-3-carboxamide derivatives have been investigated as inhibitors of Cathepsin K, a key enzyme in bone resorption. mdpi.com Another study highlighted piperidine carboxamide derivatives as potent inhibitors of µ-calpain, a protease involved in neurodegenerative processes, suggesting potential applications in neuroprotection. nih.gov Additionally, research has demonstrated the high affinity of certain N-benzylpiperidine derivatives for sigma-1 (S1R) and histamine (B1213489) H3 receptors, which are targets for pain and neurological disorders. nih.govacs.org A multitarget approach for complex conditions like Alzheimer's disease has also been explored, with N-benzylpiperidine analogs designed to inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov
These findings suggest that this compound could be a valuable candidate for screening against these and other novel targets. A systematic investigation of its biological activity profile could unveil previously unknown therapeutic potential.
Table 2: Emerging Targets for Piperidine-Based Scaffolds
| Compound Class | Biological Target | Potential Therapeutic Area | Reference |
| Piperidine-3-carboxamide derivatives | Cathepsin K | Osteoporosis | mdpi.com |
| Piperidine carboxamide derivatives | µ-Calpain | Neuroprotection | nih.gov |
| N-benzylpiperidine analogs | Sigma-1 Receptor (S1R) | Neuropathic Pain, Neuropsychiatric Disorders | nih.gov |
| N-benzylpiperidine analogs | Histamine H3 Receptor | Neurological Disorders | acs.org |
| N-benzylpiperidine analogs | Acetylcholinesterase (AChE) & BACE-1 | Alzheimer's Disease | nih.gov |
Advanced Synthetic Methodologies and Flow Chemistry Applications
The synthesis of complex molecules like this compound is continuously being improved through the development of advanced synthetic methodologies. These new techniques aim to increase efficiency, reduce waste, and allow for more rapid production of compound libraries for screening. news-medical.net
Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperidines. acs.orgunimi.itresearchgate.net In a flow chemistry setup, reagents are pumped through a series of tubes and reactors, allowing for precise control over reaction conditions such as temperature and pressure. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch chemistry. researchgate.net The synthesis of piperidines and related heterocycles has been successfully demonstrated using flow microreactors, showcasing the potential for rapid and scalable production. acs.orgresearchgate.net Applying a flow-based approach to the multi-step synthesis of this compound could significantly streamline its production.
Other modern synthetic strategies include the use of novel catalysts and modular approaches that allow for the easy diversification of the piperidine scaffold. news-medical.netnih.gov For instance, a recently developed two-stage process involving biocatalytic C-H oxidation followed by radical cross-coupling simplifies the creation of complex piperidines, reducing multi-step syntheses to just a few efficient steps. news-medical.net Such modular strategies could be adapted to create a diverse library of analogs based on the this compound core structure for structure-activity relationship (SAR) studies.
Table 3: Comparison of Synthetic Approaches for Piperidine Derivatives
| Parameter | Conventional Batch Synthesis | Advanced Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours acs.org |
| Scalability | Often requires re-optimization for larger scales | Readily scalable by continuous operation acs.org |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced heat transfer, better control |
| Process Control | Manual or semi-automated control of parameters | Precise, automated control over temperature, pressure, and mixing |
| Efficiency/Yield | Can be variable, with potential for side reactions | Often higher yields and purity due to precise control researchgate.net |
Collaborative Research Initiatives and Open Science Approaches
The traditional model of pharmaceutical research, often conducted in secrecy, is being challenged by a movement towards open science and collaborative research. nih.gov Open science initiatives promote the sharing of data, tools, and research findings to accelerate scientific discovery and tackle challenging diseases. conscience.cahhmi.orgchanzuckerberg.com
Platforms and organizations are now actively fostering collaborations between academia, industry, and non-profit organizations. conscience.ca These initiatives can be particularly beneficial for compounds like this compound, which may not be the primary focus of large pharmaceutical companies. By sharing early-stage research, chemical probes, and screening data, the scientific community can collectively explore the potential of such molecules. nih.gov
Open science models can take various forms, including:
Open Access Publishing: Making research articles freely available to all, which is a policy supported by major funding bodies. hhmi.orgopenmedicinalchemistryjournal.com
Data Sharing Platforms: Depositing raw experimental data in public repositories for others to analyze and build upon. nih.gov
Open Source Software: Developing and sharing computational tools for drug discovery, such as those used in AI-driven research. chanzuckerberg.com
Collaborative Consortia: Forming partnerships to work on specific therapeutic areas, such as neglected diseases or rare cancers, where a collaborative approach is essential for progress. conscience.ca
Engaging in open science practices could significantly advance the understanding of this compound by leveraging the collective expertise and resources of the global scientific community.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,1-dibenzyl-4-piperidinecarboxamide, and how are intermediates purified?
- Methodological Answer : A common approach involves multi-step organic reactions starting with 1-benzyl-4-piperidone. For example, condensation with benzylamine derivatives under anhydrous conditions (e.g., using propionic anhydride as a coupling agent) followed by refluxing for 12 hours yields intermediates. Purification typically involves extraction with chloroform (CHCl₃), washing with aqueous ammonia, and drying over MgSO₄. Final products are often crystallized using oxalic acid in 2-propanol .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.24–7.40 ppm for benzyl groups) and aliphatic protons from the piperidine ring (δ 1.81–3.78 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks near 1644–1654 cm⁻¹ indicate carbonyl (C=O) stretching, while 3185–3333 cm⁻¹ corresponds to NH stretching .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 380) and fragmentation patterns validate molecular weight and structural motifs .
Q. How can researchers ensure high yield and purity during synthesis?
- Methodological Answer : Critical parameters include:
- Temperature control : Reflux conditions (e.g., 100–120°C) for optimal reaction kinetics.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from 2-propanol .
Advanced Research Questions
Q. How can regioselectivity challenges in N-benzylation reactions be addressed?
- Methodological Answer : Competing N- and O-benzylation can be mitigated by:
- Protecting groups : Temporarily blocking reactive sites (e.g., acetylating amines).
- Catalytic systems : Using Pd-catalyzed cross-coupling to direct benzylation to the piperidine nitrogen.
- Kinetic studies : Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis (e.g., %C, %H deviations ≤0.3%) .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using fixed cell lines or enzyme concentrations).
- Structural analogs : Compare activity of N,1-dibenzyl derivatives with related compounds (e.g., N,N-diallyl analogs) to isolate functional group contributions .
Q. How can computational methods enhance the design of this compound derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock to predict binding affinity to targets (e.g., carbonic anhydrase or protease inhibitors) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with biological activity to prioritize synthetic targets .
- Virtual screening : Identify novel derivatives via libraries like PubChem, filtering for drug-likeness (Lipinski’s Rule of Five) .
Q. What are the mechanistic implications of substituent effects on piperidine ring conformation?
- Methodological Answer :
- X-ray crystallography : Reveals spatial arrangements (e.g., chair vs. boat conformations) influenced by benzyl groups .
- Dynamic NMR : Detects ring-flipping barriers in solution, critical for understanding steric hindrance in binding pockets .
- DFT calculations : Predict energy minima for substituent orientations (e.g., axial vs. equatorial benzyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
